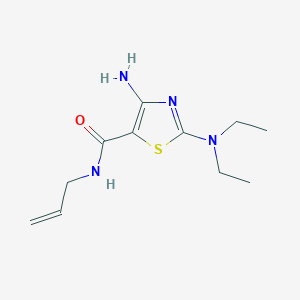

4-amino-2-(diethylamino)-N-(prop-2-en-1-yl)-1,3-thiazole-5-carboxamide

Description

4-amino-2-(diethylamino)-N-(prop-2-en-1-yl)-1,3-thiazole-5-carboxamide is a thiazole-based carboxamide derivative characterized by:

- A 2-(diethylamino) substituent, contributing to steric bulk and basicity.

- An N-(prop-2-en-1-yl) (allyl) carboxamide group, introducing electrophilic reactivity and conformational flexibility.

This compound shares structural motifs with kinase inhibitors, anticancer agents, and corrosion inhibitors, making its comparison with analogues critical for understanding structure-activity relationships (SAR) .

Properties

Molecular Formula |

C11H18N4OS |

|---|---|

Molecular Weight |

254.35 g/mol |

IUPAC Name |

4-amino-2-(diethylamino)-N-prop-2-enyl-1,3-thiazole-5-carboxamide |

InChI |

InChI=1S/C11H18N4OS/c1-4-7-13-10(16)8-9(12)14-11(17-8)15(5-2)6-3/h4H,1,5-7,12H2,2-3H3,(H,13,16) |

InChI Key |

MWQWFLXYIMIWOV-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=NC(=C(S1)C(=O)NCC=C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-2-(diethylamino)-N-(prop-2-en-1-yl)-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by the introduction of the amino and diethylamino groups. The final step involves the attachment of the prop-2-en-1-yl group to the thiazole ring. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production typically emphasizes process optimization to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-amino-2-(diethylamino)-N-(prop-2-en-1-yl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4-amino-2-(diethylamino)-N-(prop-2-en-1-yl)-1,3-thiazole-5-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-amino-2-(diethylamino)-N-(prop-2-en-1-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Effects on the Thiazole Core

Amino Group Variations

- 4-Amino vs. 4-Aminomethyl: describes 4-aminomethyl-thiazole-2-amines (e.g., 4a), where the aminomethyl group increases hydrophilicity compared to the 4-amino group in the target compound. This difference may alter solubility and membrane permeability .

- Diethylamino at Position 2: The diethylamino group in the target compound contrasts with pyridinyl or aryl substituents in analogues (e.g., 3a–3p in ).

Carboxamide Modifications

- N-Allyl vs. N-Aryl : The N-allyl group in the target compound differs from N-phenyl or N-(4-chlorophenyl) groups in ’s derivatives. Allyl groups introduce unsaturation, enabling Michael addition or polymerization reactions, which could affect stability in biological systems .

- Comparison with Dasatinib: Dasatinib (), a clinically approved kinase inhibitor, features a 2-aminothiazole core with a chlorophenyl and piperazinyl group. The target compound’s diethylamino and allyl groups may reduce kinase affinity but improve metabolic stability due to decreased polarity .

Coupling Reactions

- The target compound’s synthesis likely employs coupling reagents like EDCI/HOBt (), similar to 3a–3p (yields: 60–71%). However, allylamine coupling may require optimized conditions to avoid side reactions with the electrophilic allyl group .

- In contrast, uses DIPEA and THF for carboxamide formation, yielding 7 with a dichlorophenyl-thiazole moiety. Solvent choice (DMF vs. THF) and base (triethylamine vs. DIPEA) influence reaction efficiency .

Purification and Crystallography

- and highlight SHELXL for crystallographic refinement.

Anticancer Activity

- IC50 Comparisons : Thiazole derivatives in (e.g., 7b , IC50 = 1.61 μg/mL) show potent activity against HepG-2 cells. The target compound’s activity remains unstudied, but its allyl group may enhance cytotoxicity through alkylation or ROS generation .

- Kinase Inhibition: Dasatinib () inhibits Src kinases at subnanomolar concentrations. The target’s diethylamino group may disrupt key hydrogen bonds in kinase ATP-binding pockets, reducing potency compared to dasatinib’s optimized substituents .

Physicochemical Properties

Data Tables

Table 1: Structural Comparison of Key Thiazole Carboxamides

Biological Activity

4-amino-2-(diethylamino)-N-(prop-2-en-1-yl)-1,3-thiazole-5-carboxamide is a synthetic compound belonging to the thiazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

This structure features a thiazole ring, an amine group, and a carboxamide moiety, which contribute to its biological properties.

The biological activity of this compound has been linked to several mechanisms:

- Anticancer Activity : Thiazole derivatives have shown promising results in inhibiting cancer cell proliferation. Studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, including HepG2 and PC12 .

- Antimicrobial Properties : The thiazole scaffold is known for its antimicrobial activity. Research has demonstrated that derivatives of 1,3-thiazole can inhibit the growth of bacteria and fungi, making them potential candidates for new antimicrobial agents .

- Antioxidant Effects : Compounds containing thiazole rings have been investigated for their ability to scavenge free radicals. This antioxidant activity is crucial for protecting cells from oxidative stress .

Biological Activity Data Table

Case Study 1: Anticancer Activity

In a study investigating the anticancer properties of thiazole derivatives, this compound was tested against multiple cancer cell lines. The results indicated significant cytotoxicity at varying concentrations, particularly against HepG2 liver cancer cells.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of thiazole derivatives found that compounds similar to this compound showed potent activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be effective at low concentrations, suggesting potential for development into therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.